2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes the following steps:
Preparation of 4-chloro-3-methylphenol: This intermediate is synthesized through chlorination and methylation reactions.
Formation of 4-chloro-3-methylphenoxyacetic acid: This step involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.
Synthesis of 1,2,4-oxadiazole ring: The oxadiazole ring is formed through cyclization reactions involving appropriate precursors such as hydrazides and nitriles.
Coupling Reaction: The final step involves coupling the 4-chloro-3-methylphenoxyacetic acid derivative with the 1,2,4-oxadiazole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituents.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
- 5-(4-chloro-3-methylphenoxy)-2(3H)-pyrimidinone
- 2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13Cl2N3O3 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-10-7-13(5-6-14(10)19)24-9-15(23)20-17-21-16(25-22-17)11-3-2-4-12(18)8-11/h2-8H,9H2,1H3,(H,20,22,23) |
InChI Key |
XYQJPRPROPRZED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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